(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dicyclohexylphosphanyl group, a dimethylphenyl group, and a sulfinamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process often starts with the preparation of the dicyclohexylphosphanyl phenyl derivative, followed by the introduction of the dimethylphenyl group through a series of substitution reactions. The final step involves the incorporation of the sulfinamide group under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste . The use of advanced catalytic systems and optimized reaction parameters further improves the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and phosphanyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology: Investigated for its potential as a chiral selector in enantioselective chromatography.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The sulfinamide moiety can interact with biological targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(4-methylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
Uniqueness
Compared to similar compounds, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to its unique combination of steric and electronic properties. The presence of the dicyclohexylphosphanyl group provides enhanced steric hindrance, which can improve selectivity in catalytic reactions.
This detailed article provides a comprehensive overview of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C32H48NOPS |
---|---|
Molecular Weight |
525.8 g/mol |
IUPAC Name |
N-[(R)-(2-dicyclohexylphosphanylphenyl)-(3,5-dimethylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H48NOPS/c1-24-21-25(2)23-26(22-24)31(33(6)36(34)32(3,4)5)29-19-13-14-20-30(29)35(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-23,27-28,31H,7-12,15-18H2,1-6H3/t31-,36?/m1/s1 |
InChI Key |
ODDIXFZVGYRXRF-RACIXVTASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C)C |
Origin of Product |
United States |
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